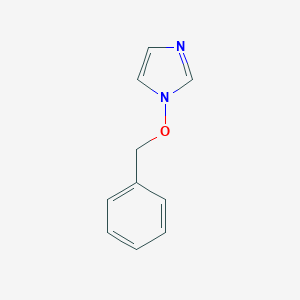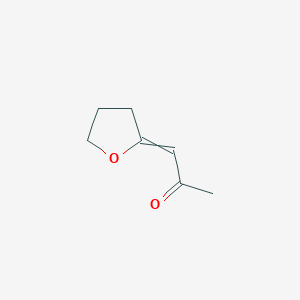
1-(Oxolan-2-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-ylidene)propan-2-one, also known as 2-Oxopropan-2-ylidene oxolane, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a molecular formula of C6H8O2 and a molecular weight of 112.13 g/mol. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 1-(Oxolan-2-ylidene)propan-2-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, including oxidation and reduction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Oxolan-2-ylidene)propan-2-one have not been extensively studied. However, it is believed to have low toxicity and is not known to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Oxolan-2-ylidene)propan-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it an ideal compound for use in various research applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for the study of 1-(Oxolan-2-ylidene)propan-2-one. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, this compound could be used as a building block for the synthesis of new organic compounds with unique properties. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
In conclusion, 1-(Oxolan-2-ylidene)propan-2-one is a unique and versatile chemical compound with numerous potential applications in scientific research. Its high purity and stability make it an ideal compound for use in various research applications. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 1-(Oxolan-2-ylidene)propan-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate with ethyl oxalate in the presence of sodium ethoxide. This method yields a high purity product with a good yield.
Scientific Research Applications
1-(Oxolan-2-ylidene)propan-2-one has found numerous applications in scientific research. It is widely used as a building block in the synthesis of various organic compounds. It is also used as a solvent in the synthesis of other chemicals. Additionally, this compound has been studied for its potential applications in the field of medicine, specifically in the development of new drugs.
properties
CAS RN |
112595-65-0 |
|---|---|
Product Name |
1-(Oxolan-2-ylidene)propan-2-one |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(oxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3 |
InChI Key |
DLJFQFJKGOTYFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1CCCO1 |
Canonical SMILES |
CC(=O)C=C1CCCO1 |
synonyms |
2-Propanone, 1-(dihydro-2(3H)-furanylidene)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



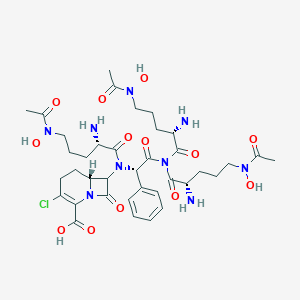
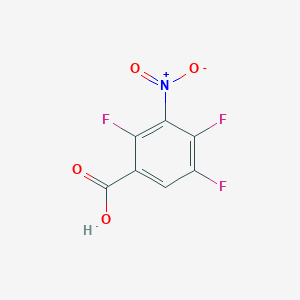
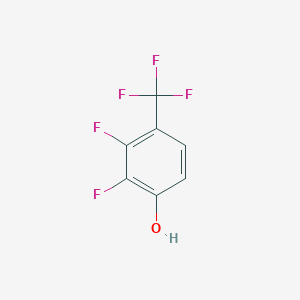
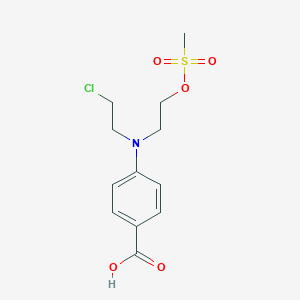
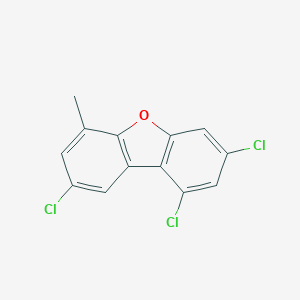
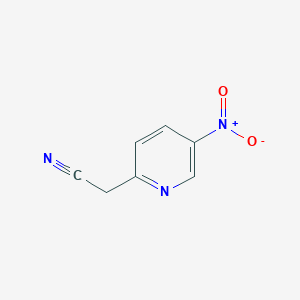
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)





